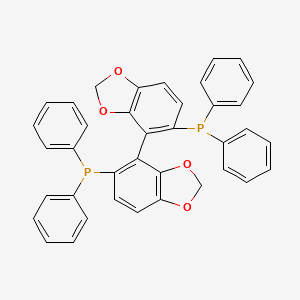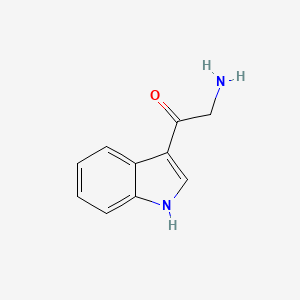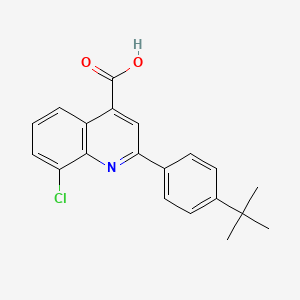
2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carboxylic acid: is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a quinoline core substituted with a chlorine atom and a carboxylic acid group. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Chlorine Atom: Chlorination of the quinoline core can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of the Tert-butylphenyl Group: The tert-butylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using tert-butylbenzene and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Catalysts and reagents are often recycled to minimize waste and improve sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroperoxides or alcohols.
Reduction: Reduction of the quinoline ring can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C), resulting in the formation of tetrahydroquinoline derivatives.
Substitution: The chlorine atom on the quinoline ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with Pd/C catalyst under mild pressure.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Hydroperoxides or tert-butyl alcohol derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has been studied for its potential antimicrobial and anticancer properties. Quinoline derivatives are known to interact with DNA and enzymes, making them useful in the design of drugs targeting specific biological pathways.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to inhibit enzymes like topoisomerases, which are crucial for DNA replication and cell division, thus showing promise as anticancer agents.
Industry
Industrially, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science.
Wirkmechanismus
The mechanism of action of 2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and DNA. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death. The carboxylic acid group enhances its binding affinity to proteins, making it effective in inhibiting enzyme activity. The chlorine atom and tert-butyl group contribute to its overall stability and lipophilicity, improving its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Lacks the tert-butyl and chlorine substituents, resulting in different biological activity and chemical properties.
8-Chloroquinoline-4-carboxylic acid: Similar but without the tert-butylphenyl group, affecting its solubility and reactivity.
2-(4-Methylphenyl)-8-chloroquinoline-4-carboxylic acid: The methyl group instead of tert-butyl alters its steric and electronic properties.
Uniqueness
2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carboxylic acid is unique due to the combination of the tert-butyl group, chlorine atom, and carboxylic acid on the quinoline core. This combination imparts specific steric and electronic effects, enhancing its stability, reactivity, and biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenyl)-8-chloroquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-20(2,3)13-9-7-12(8-10-13)17-11-15(19(23)24)14-5-4-6-16(21)18(14)22-17/h4-11H,1-3H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMCMNSPPSHIEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
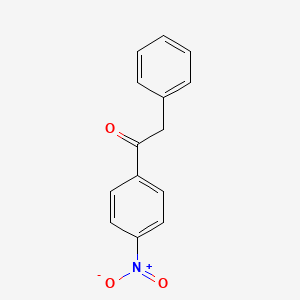
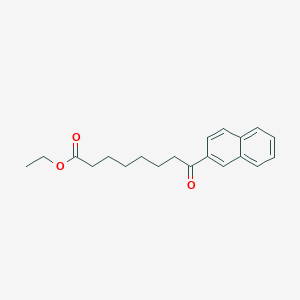
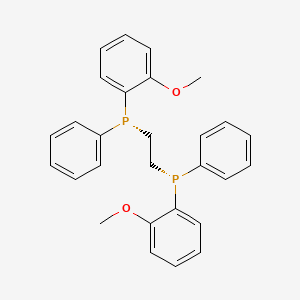
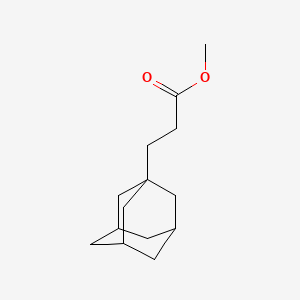
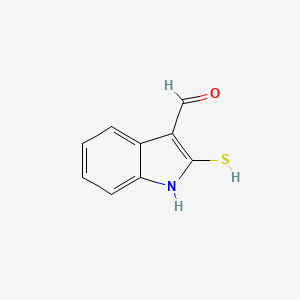
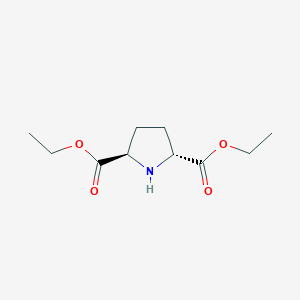
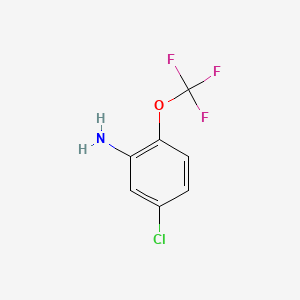
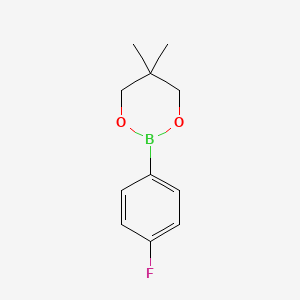
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1311960.png)


